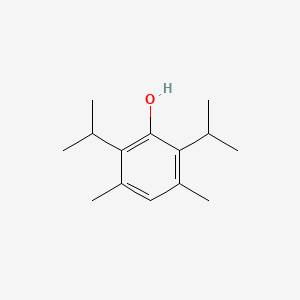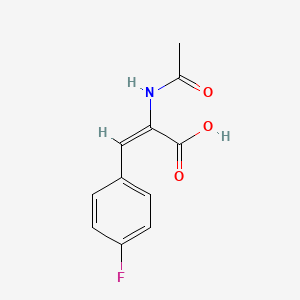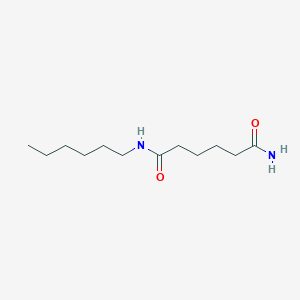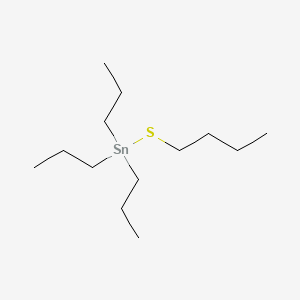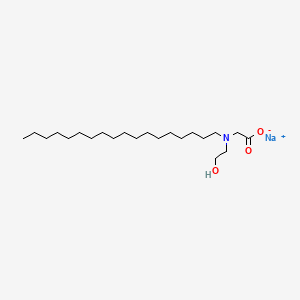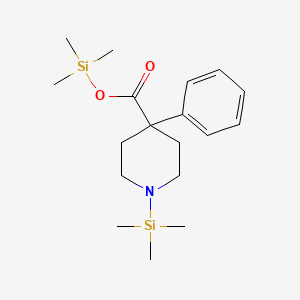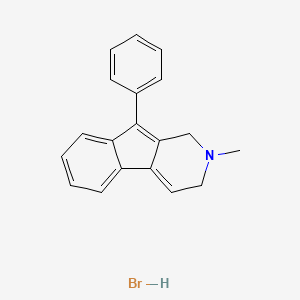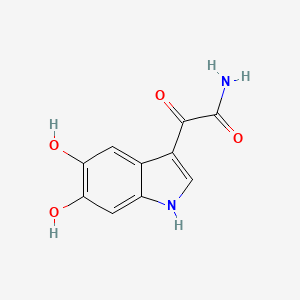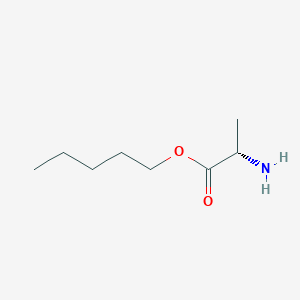
L-Alanine,pentylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine,pentylester(9CI) is a chemical compound with the molecular formula C8H17NO2 It is a derivative of L-Alanine, an amino acid that plays a crucial role in various metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Alanine,pentylester(9CI) can be synthesized through esterification reactions involving L-Alanine and pentanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of L-Alanine,pentylester(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to streamline the synthesis and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine,pentylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
L-Alanine,pentylester(9CI) has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and other materials.
Wirkmechanismus
The mechanism of action of L-Alanine,pentylester(9CI) involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release L-Alanine, which then participates in metabolic processes such as the glucose-alanine cycle. This cycle is crucial for the transport of nitrogen and the regulation of blood sugar levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Alanine ethyl ester
- L-Alanine methyl ester
- L-Alanine butyl ester
Uniqueness
L-Alanine,pentylester(9CI) is unique due to its specific ester group, which imparts distinct chemical properties and potential applications. Compared to other esters of L-Alanine, the pentyl ester group provides a balance between hydrophobicity and reactivity, making it suitable for various industrial and research applications.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
pentyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-11-8(10)7(2)9/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
LVQOUOQYHMUCIY-ZETCQYMHSA-N |
Isomerische SMILES |
CCCCCOC(=O)[C@H](C)N |
Kanonische SMILES |
CCCCCOC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
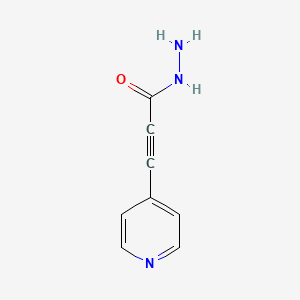
![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
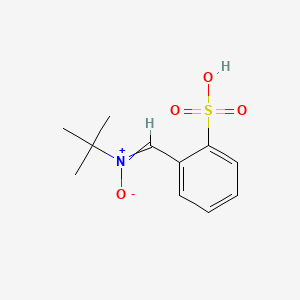
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
